Neodymium trihydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neodymium trihydroxide (Nd(OH)3) is a rare earth hydroxide compound that is composed of neodymium, oxygen and hydrogen. It is a white crystalline solid that is insoluble in water but soluble in acids and alkalis. This compound has a variety of applications in scientific research, such as in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Environmental Impact of Neodymium Production and Recycling

Neodymium trihydroxide plays a significant role in the production of NdFeB rare earth permanent magnets, commonly used in high-performance applications. Sprecher et al. (2014) compared the environmental impact of virgin neodymium production with recycling processes, emphasizing the preferable nature of recycling, especially via manual dismantling, due to its lower environmental impact and higher resource recovery rates (Sprecher et al., 2014).

Applications in Supercapacitors

Neodymium hydroxide nanorods, combined with graphene, have been developed as high-capacity electrode materials for supercapacitors. Arunachalam et al. (2018) found that this hybrid material exhibits excellent electrochemical behavior, offering significant potential for energy storage applications (Arunachalam et al., 2018).

Feasibility of Neodymium Recycling

The potential for neodymium recycling, particularly from computer hard disk drives (HDDs), has been investigated by Sprecher et al. (2014). The study highlights the feasibility of large-scale recycling, despite the limited scope compared to total NdFeB production capacity (Sprecher et al., 2014).

Synthesis of Neodymium Hydroxide Nanoparticles

The synthesis of neodymium hydroxide nanoparticles is crucial as a precursor material for obtaining neodymium oxide, used in various applications such as optical coatings. Martinez-Torres et al. (2017) explored methods for synthesizing these nanoparticles, highlighting their importance in producing neodymium oxide (Martinez-Torres et al., 2017).

Luminescent Properties for Non-Contact Thermometers

Nd-doped fluoroindogallate glasses demonstrate high sensitivity as luminescent non-contact thermometers. The research by Nunes et al. (2017) showed that neodymium's luminescent properties, particularly in the near-infrared spectral region, are advantageous for temperature sensing applications (Nunes et al., 2017).

Neodymium Isotope Reference for Geological Studies

The establishment of a neodymium isotopic reference, crucial for precise interlaboratory calibration of Nd isotopes in geological studies, was developed by Tanaka et al. (2000). This reference aids in understanding neodymium's geological distribution and behavior (Tanaka et al., 2000).

Nanoparticle Synthesis via Microwave-Assisted Methods

Zawadzki (2008) developed a method for synthesizing neodymium oxide nanoparticles using a microwave-assisted hydrothermal route. This approach offers rapid heating, better yield, and high reproducibility, highlighting advancements in nanoparticle production technologies (Zawadzki, 2008).

Mecanismo De Acción

Target of Action

Neodymium hydroxide, also known as Neodymium trihydroxide, is an inorganic compound with the chemical formula Nd(OH)3 . It is primarily used in various industrial applications, such as catalysts, optical materials, and rare earth element extraction . The primary targets of Neodymium hydroxide are these industrial processes where it plays a crucial role in facilitating chemical reactions or enhancing material properties.

Mode of Action

Neodymium hydroxide interacts with its targets through chemical reactions. For instance, it can react with acid to produce neodymium salts . This reaction can be represented as follows:

Nd(OH)3+3H+→Nd3++3H2ONd(OH)_3 + 3H^+ \rightarrow Nd^{3+} + 3H_2O Nd(OH)3+3H+→Nd3++3H2O

This shows that Neodymium hydroxide can donate its hydroxide ions to an acid, resulting in the formation of water and a neodymium ion .

Biochemical Pathways

For example, in the presence of acids, it can undergo a reaction to form neodymium salts . These salts can then be used in various applications, including the production of catalysts and optical materials .

Result of Action

The result of Neodymium hydroxide’s action largely depends on the context of its use. In industrial applications, its reactions can lead to the production of various useful materials, such as neodymium salts . These salts can then be used to produce catalysts, optical materials, and other products .

Action Environment

The action of Neodymium hydroxide can be influenced by various environmental factors. For example, the presence of acids can trigger its reaction to form neodymium salts . Additionally, the solubility of neodymium is mostly controlled by the hydroxyl ion concentration and decreases as pCH+ increases . Therefore, the pH of the environment can significantly impact the behavior and efficacy of Neodymium hydroxide.

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for neodymium trihydroxide involves the precipitation of neodymium hydroxide from a neodymium salt solution followed by thermal decomposition of the hydroxide to form the trihydroxide.", "Starting Materials": [ "Neodymium salt (e.g. neodymium nitrate, neodymium chloride)", "Sodium hydroxide solution", "Deionized water" ], "Reaction": [ "Dissolve the neodymium salt in deionized water to form a neodymium salt solution.", "Add sodium hydroxide solution to the neodymium salt solution to precipitate neodymium hydroxide.", "Collect the neodymium hydroxide precipitate by filtration and wash with deionized water.", "Dry the neodymium hydroxide at a temperature of 80-100°C to form neodymium trihydroxide." ] } | |

| 16469-17-3 | |

Fórmula molecular |

H6NdO3 |

Peso molecular |

198.29 g/mol |

Nombre IUPAC |

neodymium;trihydrate |

InChI |

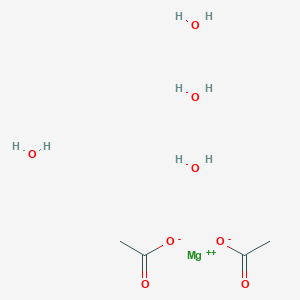

InChI=1S/Nd.3H2O/h;3*1H2 |

Clave InChI |

UPTOIZXCUOTQBY-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Nd+3] |

SMILES canónico |

O.O.O.[Nd] |

| 16469-17-3 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

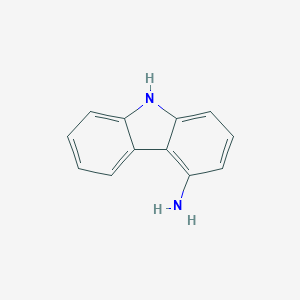

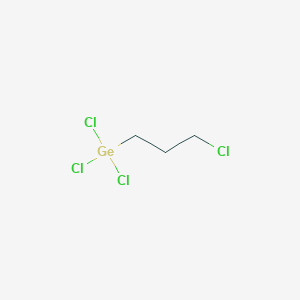

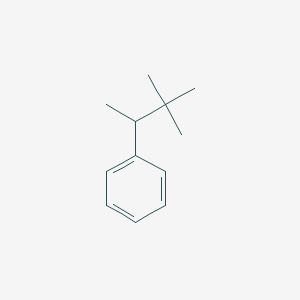

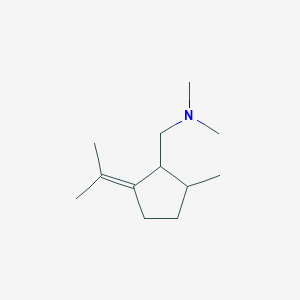

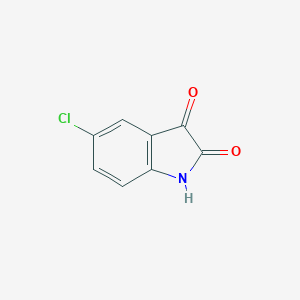

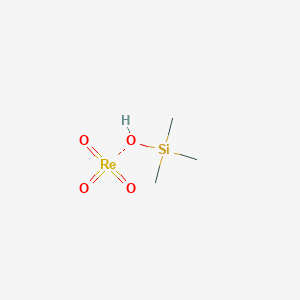

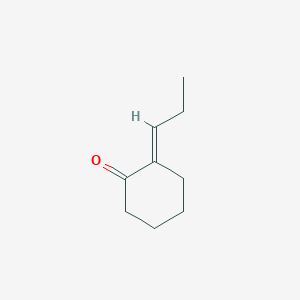

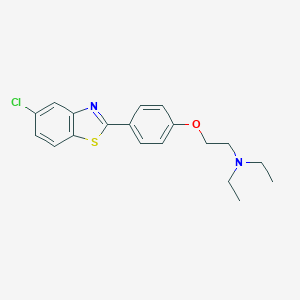

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)